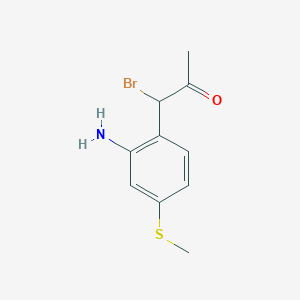

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one

Descripción

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is a brominated propanone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a methylthio (-SCH₃) group at the 4-position. The amino group may improve solubility through hydrogen bonding, while the methylthio group contributes to lipophilicity.

Propiedades

Fórmula molecular |

C10H12BrNOS |

|---|---|

Peso molecular |

274.18 g/mol |

Nombre IUPAC |

1-(2-amino-4-methylsulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,12H2,1-2H3 |

Clave InChI |

WPGNWZHTOVWVNL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C(C1=C(C=C(C=C1)SC)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 1-(2-Amino-4-(methylthio)phenyl)-1-azidopropan-2-one.

Oxidation: Formation of 1-(2-Amino-4-(methylsulfinyl)phenyl)-1-bromopropan-2-one.

Reduction: Formation of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-ol.

Aplicaciones Científicas De Investigación

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine atom and amino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparación Con Compuestos Similares

1-[4-(Methylthio)phenyl]propan-2-one

Structural Differences: Lacks the bromine atom and amino group present in the target compound. Key Findings:

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

Structural Differences: Contains an α,β-unsaturated ketone (chalcone) system and a 4-methylphenyl group instead of amino and methylthio substituents. Key Findings:

- Synthesis: Prepared via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, followed by dehydrohalogenation with triethylamine.

- Crystallography: The chalcone framework adopts a planar conformation, whereas the target compound’s amino group may introduce steric or electronic deviations .

2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one

Structural Differences: Features a methyl group at the brominated carbon instead of an amino-substituted phenyl ring. Key Findings:

- Crystallographic Data: The methyl group induces steric hindrance, leading to a twisted molecular conformation (C-S-C bond angle: 104.7°). In contrast, the target compound’s amino group may facilitate hydrogen bonding, altering solubility and crystal packing .

Chalcone Derivatives with Thiazol and Bromo Substituents

Structural Differences: Example: 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)-2-propen-1-one (Compound 3n). Contains a conjugated enone system and thiazole ring, unlike the propanone core of the target compound. Key Findings:

- Bioactivity: Exhibits significant antifungal activity (comparable to standards against Aspergillus niger).

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound Name | Bromine | Amino Group | Methylthio | Core Structure |

|---|---|---|---|---|

| Target Compound | Yes | Yes | Yes | Propanone |

| 1-[4-(Methylthio)phenyl]propan-2-one | No | No | Yes | Propanone |

| 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | Yes | No | No | α,β-Unsaturated ketone |

| 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one | Yes | No | Yes | Propanone |

| Compound 3n (Chalcone-thiazol derivative) | Yes | Yes | No | α,β-Unsaturated ketone + thiazole |

Research Implications and Gaps

- Synthesis : The target compound’s synthesis route remains speculative; methods from suggest bromination and crystallization as viable steps.

- Bioactivity : While chalcone-thiazol hybrids show antimicrobial effects , the target compound’s biological profile is unexplored in the provided evidence.

- Stability: The amino group may confer sensitivity to oxidation, contrasting with the metabolic stability of 1-[4-(methylthio)phenyl]propan-2-one .

Actividad Biológica

1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one is C10H12BrNOS, with a molecular weight of approximately 274.18 g/mol. The compound consists of:

- Amino Group : Enhances interaction with biological targets.

- Methylthio Group : May influence hydrophobic interactions and bioactivity.

- Bromopropanone Moiety : Provides reactivity for further chemical modifications.

Anticancer Properties

Preliminary studies indicate that 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The amino group is particularly significant for its ability to engage in hydrogen bonding with target proteins, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the methylthio group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against resistant strains.

The mechanism by which 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one exerts its biological effects likely involves:

- Binding to Enzymes : The amino group can form hydrogen bonds, while the methylthio group enhances hydrophobic interactions, influencing binding affinity towards enzymes involved in cancer progression or microbial growth.

- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Synthesis Methods

The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one typically involves bromination of a precursor compound. Common methods include:

- Bromination Reaction : Utilizing bromine in the presence of a solvent to introduce the bromine atom into the propanone structure.

- Substitution Reactions : Modifying existing functional groups to enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Amino-4-methoxyphenyl)-1-bromopropan-2-one | C10H12BrN | Contains a methoxy group; different reactivity |

| 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | C10H12BrN | Methylthio group at a different position |

| 2-Aminobenzophenones | C13H11N | Benzophenone core structure; distinct biological uses |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various brominated compounds, including 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one. Results indicated significant inhibition of cell viability in breast cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings demonstrated that derivatives of 1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.